Tiagabine alcohol mesylate

Description

Nomenclature and Chemical Classification of Tiagabine Alcohol Mesylate

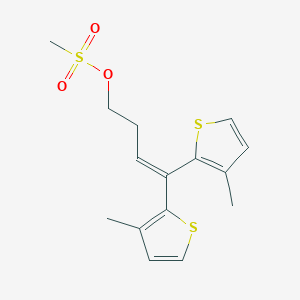

This compound is systematically known as 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate. synzeal.comcleanchemlab.comveeprho.comcleanchemlab.com It is also referred to as this compound (USP) when used as a reference standard meeting the specifications of the United States Pharmacopeia. synzeal.comaquigenbio.com

Chemically, it can be classified as a mesylate ester. The mesylate group (CH₃SO₃⁻) is a good leaving group in nucleophilic substitution reactions, a property that is leveraged in the synthesis of Tiagabine. The core structure features a butenol backbone substituted with two 3-methyl-2-thienyl groups.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic Name | 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate synzeal.comcleanchemlab.comveeprho.comcleanchemlab.com |

| CAS Number | 847233-13-0 synzeal.comcleanchemlab.comaquigenbio.comveeprho.com |

| Molecular Formula | C₁₅H₁₈O₃S₃ cleanchemlab.comveeprho.comncats.io |

| Molecular Weight | 342.5 g/mol veeprho.comaxios-research.com |

Contextualization within Tiagabine Synthesis and Related Impurity Profiles

The synthesis of Tiagabine involves the coupling of a lipophilic bis-thiophenyl-containing fragment with a piperidine derivative, specifically (R)-nipecotic acid. beilstein-journals.orgnih.govthieme.de One of the synthetic strategies for creating the Tiagabine molecule involves using an alkylating agent to introduce the bis-thiophenyl butenyl side chain onto the piperidine ring. google.com

This compound serves as a crucial intermediate in this process. The alcohol functional group of 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol is converted to a mesylate. cymitquimica.com This transformation makes the terminal carbon of the butenyl chain highly susceptible to nucleophilic attack by the nitrogen atom of the piperidine ring in (R)-nipecotic acid or its esterified form, leading to the formation of the final Tiagabine structure. beilstein-journals.orgnih.gov

During the manufacturing process of Tiagabine, several impurities can arise from starting materials, intermediates, or degradation. daicelpharmastandards.com These impurities can compromise the efficacy and safety of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical quality assurance. Other related impurities in Tiagabine synthesis include Tiagabine diol analog, Tiagabine keto analog, and Desmethyl Tiagabine. cleanchemlab.comdaicelpharmastandards.com

Table 2: Selected Tiagabine-Related Compounds and Impurities

| Compound Name | CAS Number | Molecular Formula | Role/Type |

| Tiagabine | 115103-54-3 daicelpharmastandards.com | C₂₀H₂₅NO₂S₂ daicelpharmastandards.com | Active Pharmaceutical Ingredient |

| Tiagabine diol analog | Not Available | C₂₀H₂₇NO₄S₂ | Impurity daicelpharmastandards.com |

| Tiagabine keto analog | Not Available | C₂₀H₂₃NO₃S₂ | Impurity daicelpharmastandards.com |

| Desmethyl Tiagabine | 745762-44-1 cleanchemlab.com | C₁₉H₂₃NO₂S₂ | Impurity |

| (3S)-1-(3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl)piperidine-3-carboxylic acid | 2124269-35-6 synzeal.com | C₂₀H₂₇NO₄S₂ | Impurity synzeal.com |

Role as an Analytical Reference Standard in Pharmaceutical Development

In the context of pharmaceutical development and manufacturing, analytical reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. This compound is utilized as a reference standard in various analytical applications. aquigenbio.comaxios-research.com

Its primary functions as a reference standard include:

Analytical Method Development and Validation: It is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying Tiagabine from its related substances, including unreacted intermediates and potential impurities. cleanchemlab.comaquigenbio.comrasayanjournal.co.in

Quality Control (QC): In routine QC testing of Tiagabine API and its formulated products, this compound can be used to confirm the absence or control the level of this specific intermediate in the final product. cleanchemlab.comaquigenbio.com

Impurity Profiling: It aids in the comprehensive impurity profiling of Tiagabine, which is a regulatory requirement for drug approval. daicelpharmastandards.com By having a well-characterized standard of this intermediate, analysts can accurately identify and quantify its presence.

Stability-Indicating Studies: The development of stability-indicating analytical methods often involves forced degradation studies where the drug substance is exposed to stress conditions like acid, base, heat, and light. researchgate.netiajps.com Reference standards of potential degradation products and intermediates are crucial for these studies.

The availability of a high-quality this compound reference standard, often with a comprehensive Certificate of Analysis (CoA) detailing its characterization (e.g., by NMR, mass spectrometry, and HPLC), is vital for pharmaceutical manufacturers to meet the stringent requirements of regulatory agencies. daicelpharmastandards.com

Propriétés

IUPAC Name |

4,4-bis(3-methylthiophen-2-yl)but-3-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S3/c1-11-6-9-19-14(11)13(15-12(2)7-10-20-15)5-4-8-18-21(3,16)17/h5-7,9-10H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHMSMJGYIQEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCOS(=O)(=O)C)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847233-13-0 | |

| Record name | Tiagabine alcohol mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE ALCOHOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKQ4VSS38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Tiagabine alcohol mesylate with high purity?

- Methodological Answer : Synthesis of this compound requires precise stoichiometric control between the free base (6-(3-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichloro-4-fluorophenyl)isoxazol-4-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)nicotinic acid) and methanesulfonic acid in a polar solvent like isopropyl alcohol. Key parameters include maintaining a molar ratio of 1:1.5 (base:acid) and controlled heating (50–60°C) to promote crystallization of Form I. Slurry formation and solvent evaporation rates should be monitored via HPLC to avoid impurities .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm the presence of the azetidine ring and methanesulfonate counterion.

- FT-IR to verify sulfonic acid O–H stretching (2500–3000 cm⁻¹) and aromatic C–H bending.

- X-ray Powder Diffraction (XRPD) to identify Form I crystallinity, with characteristic peaks at 2θ = 8.2°, 12.5°, and 18.7° .

Advanced Research Questions

Q. What methodologies resolve contradictions in CYP enzyme inhibition data for this compound analogs?

- Methodological Answer : Comparative studies using in vitro CYP inhibition assays (e.g., CYP2B6, CYP3A4) can clarify discrepancies. For example:

- Fluorescent probe assays (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP2B6) quantify IC₅₀ values.

- Molecular docking simulations identify steric clashes between the mesylate group and CYP2B6’s active site, explaining why Example I (Tiagabine analog) shows no inhibition vs. Comparative Example 1 .

- Statistical validation : Apply ANOVA to assess batch-to-batch variability or use Hill slopes to differentiate competitive vs. non-competitive inhibition.

Q. How to optimize polymorph screening for this compound to ensure reproducibility in preclinical studies?

- Methodological Answer :

- Solvent-antisolvent crystallization : Test solvents (e.g., ethanol, acetonitrile) paired with antisolvents (water, hexane) under varying temperatures.

- High-throughput screening : Use 96-well plates with automated liquid handlers to assess 50+ solvent combinations.

- Stability analysis : Store polymorphs at 40°C/75% RH for 4 weeks and analyze via XRPD/DSC to identify hygroscopic or phase-transition-prone forms .

Q. What statistical approaches address conflicting pharmacokinetic (PK) data between this compound and its free base?

- Methodological Answer :

- Non-compartmental analysis (NCA) : Compare AUC₀–t and Cmax values across rodent and non-rodent models.

- Population PK modeling : Use nonlinear mixed-effects models (e.g., Monolix) to account for interspecies variability in mesylate salt solubility.

- Bootstrap resampling : Validate confidence intervals for half-life (t½) and volume of distribution (Vd) when outliers are present .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Data Contradiction Analysis

Q. How to interpret discrepancies in this compound’s solubility profiles across different pH media?

- Methodological Answer :

- pH-solubility profiling : Measure equilibrium solubility in buffers (pH 1.2–7.4) using shake-flask method with HPLC quantification.

- Salt dissociation analysis : Apply Henderson-Hasselbalch equations to predict ionization states. For example, mesylate’s pKa (~-1.9) ensures high solubility at pH > 2, but precipitation may occur in intestinal pH (6.8) due to free base formation.

- Surface plasmon resonance (SPR) : Assess binding affinity to biorelevant surfactants (e.g., sodium taurocholate) to explain solubility variations .

Methodological Recommendations

Q. What techniques are recommended for assessing this compound’s stability under accelerated degradation conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours.

- LC-MS/MS identification : Detect degradation products (e.g., azetidine ring-opening or sulfonate hydrolysis) using m/z thresholds.

- ICH Q1A-compliant protocols : Store samples at 40°C/75% RH and 60°C for 1–3 months, then quantify impurities via HPLC with <2% acceptance criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.